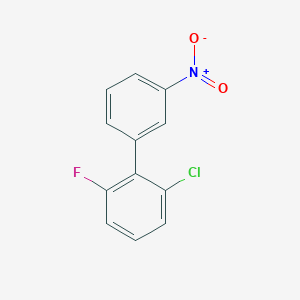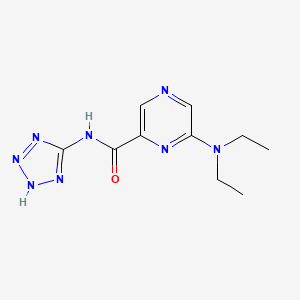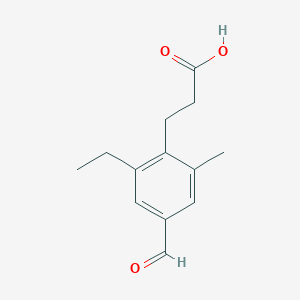
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid is an organic compound with a complex structure that includes an aromatic ring substituted with ethyl, formyl, and methyl groups, as well as a propionic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid typically involves multi-step organic reactions. One common method starts with the alkylation of a substituted benzene ring, followed by formylation and subsequent carboxylation to introduce the propionic acid side chain. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 3-(2-Ethyl-4-carboxy-6-methyl-phenyl)-propionic acid.
Reduction: 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)-propionic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Ethyl-4-methyl-phenyl)-propionic acid
- 3-(2-Ethyl-4-formyl-phenyl)-propionic acid
- 3-(2-Methyl-4-formyl-6-methyl-phenyl)-propionic acid
Uniqueness
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid is unique due to the specific combination of substituents on the aromatic ring and the presence of the propionic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
3-(2-ethyl-4-formyl-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
OFDQUWSARBQDCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)C=O)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
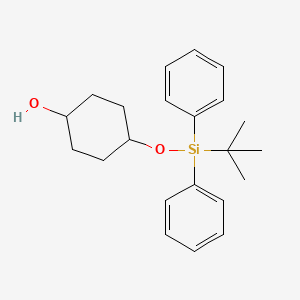
![1-({2-[(Phenylmethyl)oxy]phenyl}methyl)-1H-pyrazol-3-amine](/img/structure/B8296025.png)

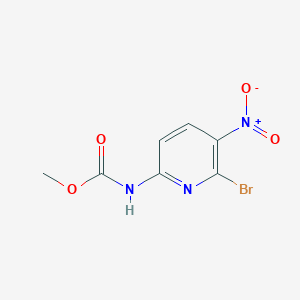
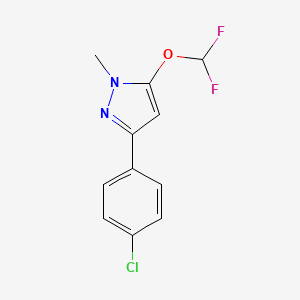
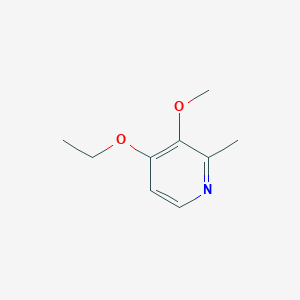
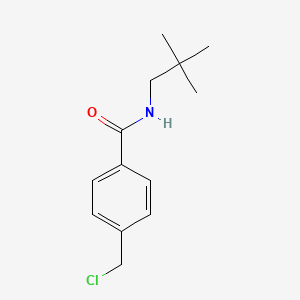

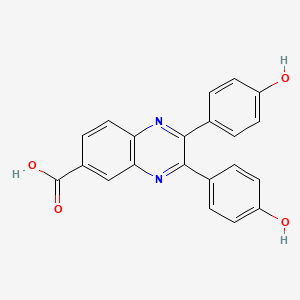

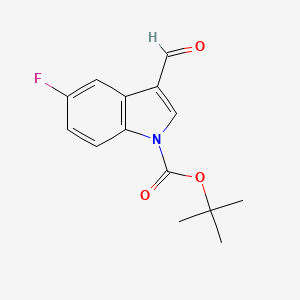
![4-[4-(4-Chloro-phenoxy)-benzenesulfonylamino]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B8296087.png)
